molecular formula C16H21NO3 B5844685 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine CAS No. 7031-85-8

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine

Cat. No.: B5844685
CAS No.: 7031-85-8
M. Wt: 275.34 g/mol
InChI Key: PLNDMBJJIUIABY-UHFFFAOYSA-N
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Description

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine is a piperidine derivative characterized by a benzoyloxy group at position 1, a ketone at position 4, and tetramethyl substitutions at positions 2 and 4. This structure confers unique steric and electronic properties, making it relevant in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2)10-13(18)11-16(3,4)17(15)20-14(19)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNDMBJJIUIABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1OC(=O)C2=CC=CC=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358363
Record name 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-85-8
Record name 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine can be synthesized through the reaction of 4-piperidone with benzoic anhydride . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzoyloxy group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s functional groups and piperidine scaffold invite comparison with analogs in terms of reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Key Properties/Applications Reference
1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine Benzoyloxy (ester), oxo (ketone), tetramethyl High steric hindrance; potential synthetic intermediate -
Benzyl 4-aminopiperidine-1-carboxylate Benzyl carbamate, amine Low toxicity data; limited pharmacological use
1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine Benzyloxy (ether), indanone, methoxy Acetylcholinesterase inhibitor; pharmaceutical applications
1-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate Trifluoroethyl, oxalate Enhanced solubility; oxalate salt improves stability
1-Benzoylpiperidine-4-carboxylic acid Benzoyl, carboxylic acid Increased acidity; potential for metal coordination

Reactivity and Stability

  • Ester vs. Ether Groups : The benzoyloxy group in the target compound (ester) is more reactive toward nucleophiles compared to benzyloxy ethers (e.g., in ’s 1-(Benzyloxy)-2,4-difluorobenzene). Esters undergo hydrolysis under acidic/basic conditions, whereas ethers are generally more stable .
  • Ketone vs. Carboxylic Acid: The 4-oxo group in the target compound is less acidic than the carboxylic acid in 1-Benzoylpiperidine-4-carboxylic acid (pKa ~20 vs. ~4.5), limiting its participation in acid-base reactions but favoring keto-enol tautomerism .

Pharmacological Potential

  • The acetylcholinesterase inhibitor activity of 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine () highlights the pharmacological relevance of piperidine derivatives. However, the target compound’s tetramethyl substitutions may reduce bioavailability due to steric effects, contrasting with the planar indanone moiety in the inhibitor .

Biological Activity

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine (referred to as BTP) is a compound with significant biological activity, primarily recognized for its role as a free radical spin trap. This property positions it as a valuable agent in the study of oxidative stress and related pathologies. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of BTP, supported by data tables and relevant research findings.

Chemical Structure and Properties

BTP is characterized by its unique molecular structure, which includes a benzoyloxy group attached to a piperidine ring with additional methyl substitutions. The molecular formula is C15H23NO3C_{15}H_{23}NO_3, with a molecular weight of approximately 275.34 g/mol. Its structural uniqueness influences both its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H23NO3
Molecular Weight275.34 g/mol
Density1.13 g/cm³
Boiling Point366.3 °C

BTP functions primarily as a free radical spin trap , stabilizing free radicals in biological systems. This mechanism is crucial for understanding oxidative stress, where reactive oxygen species (ROS) cause cellular damage. By trapping these radicals, BTP can potentially mitigate oxidative damage in cells.

Interaction with Free Radicals

Research indicates that BTP interacts with various free radicals and reactive species, such as superoxide anions and hydroxyl radicals. This interaction can be quantified through electron paramagnetic resonance (EPR) spectroscopy, which provides insights into the stability and reactivity of the trapped radicals.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : Its ability to scavenge free radicals makes it a potent antioxidant.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
  • Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory applications.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of BTP using various in vitro assays. The results demonstrated that BTP effectively reduced oxidative stress markers in cellular models exposed to ROS.

Study 2: Antimicrobial Activity

Research conducted on BTP's antimicrobial properties revealed that it exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Study 3: Inflammation Modulation

In vitro experiments showed that BTP could inhibit pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.

Applications in Medicine and Industry

Given its unique properties and biological activities, BTP has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new antioxidants or anti-inflammatory drugs.
  • Cosmetic Industry : Due to its antioxidant properties, it may be utilized in formulations aimed at reducing oxidative skin damage.
  • Food Preservation : Its antimicrobial activity can be explored for enhancing food safety and shelf life.

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